molecular formula C14H13BO4 B8222305 3-((4-Formylphenoxy)methyl)phenylboronic acid

3-((4-Formylphenoxy)methyl)phenylboronic acid

Cat. No.: B8222305
M. Wt: 256.06 g/mol
InChI Key: HXPUEVSUXKIYSK-UHFFFAOYSA-N
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Description

3-((4-Formylphenoxy)methyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formylphenoxy methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Formylphenoxy)methyl)phenylboronic acid typically involves the reaction of 4-formylphenol with 3-bromomethylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((4-Formylphenoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Formylphenoxy)methyl)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((4-Formylphenoxy)methyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and probes for detecting biomolecules. The boronic acid group can interact with diols present in sugars and other biological molecules, forming cyclic boronate esters. This interaction can be exploited to design selective and sensitive detection systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formyl-4-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-((4-Formylphenoxy)methyl)phenylboronic acid offers unique advantages due to the presence of both the formyl and boronic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis. Additionally, the formylphenoxy methyl group enhances its solubility and reactivity, making it more suitable for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

[3-[(4-formylphenoxy)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUEVSUXKIYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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